molecular formula C10H24P2 B1585043 1,2-Bis(diethylphosphino)ethane CAS No. 6411-21-8

1,2-Bis(diethylphosphino)ethane

Cat. No.: B1585043
CAS No.: 6411-21-8
M. Wt: 206.24 g/mol
InChI Key: MIOCUERTSIJEDP-UHFFFAOYSA-N
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Description

1,2-Bis(diethylphosphino)ethane is an organophosphorus compound with the molecular formula C10H24P2. It is a bidentate ligand, meaning it can form two bonds with a metal center, making it useful in coordination chemistry. This compound is often used in the synthesis of metal complexes and has applications in various fields, including catalysis and materials science.

Preparation Methods

1,2-Bis(diethylphosphino)ethane can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dichloroethane with sodium diethylphosphide. The reaction proceeds as follows:

[ \text{ClCH}_2\text{CH}_2\text{Cl} + 2 \text{NaP(Et)}_2 \rightarrow \text{Et}_2\text{PCH}_2\text{CH}_2\text{PEt}_2 + 2 \text{NaCl} ]

Another method involves the reaction of 1,2-bis(dichlorophosphino)ethane with diethylamine in the presence of a base. This method is often used for industrial production due to its efficiency and scalability.

Chemical Reactions Analysis

1,2-Bis(diethylphosphino)ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form secondary phosphines.

    Substitution: The compound can undergo substitution reactions with halides and other electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides like methyl iodide. Major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphines.

Scientific Research Applications

1,2-Bis(diethylphosphino)ethane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in the synthesis of metal complexes, which are important in catalysis and materials science.

    Biology: The compound is used in the study of metalloproteins and enzyme mimics.

    Industry: The compound is used in the production of polymers and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,2-Bis(diethylphosphino)ethane involves its ability to coordinate with metal centers. The two phosphine groups can form bonds with a metal atom, creating a stable complex. This coordination can alter the electronic properties of the metal, making it more reactive and suitable for catalysis. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

1,2-Bis(diethylphosphino)ethane can be compared with other similar compounds, such as:

    1,2-Bis(dimethylphosphino)ethane: This compound has methyl groups instead of ethyl groups, making it less bulky and more basic.

    Bis(dicyclohexylphosphino)ethane: This compound is bulkier due to the cyclohexyl groups, which can affect its coordination properties.

The uniqueness of this compound lies in its balance of steric and electronic properties, making it versatile for various applications in coordination chemistry and catalysis.

Properties

IUPAC Name

2-diethylphosphanylethyl(diethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24P2/c1-5-11(6-2)9-10-12(7-3)8-4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOCUERTSIJEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(CC)CCP(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20214324
Record name 1,2-Bis(diethylphosphino)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6411-21-8
Record name 1,2-Bis(diethylphosphino)ethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006411218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Bis(diethylphosphino)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(diethylphosphino)ethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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